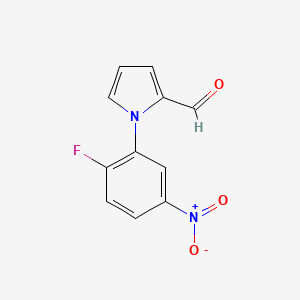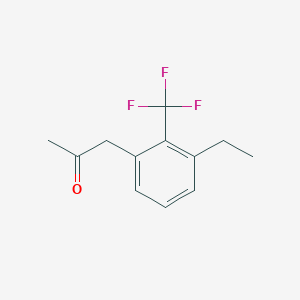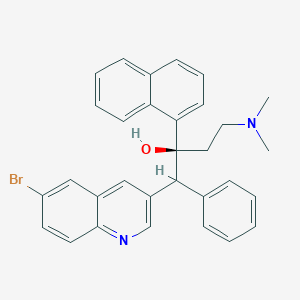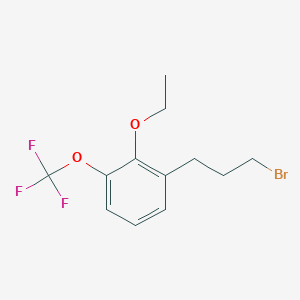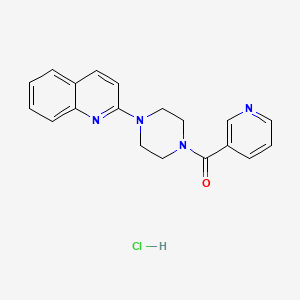
Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride involves the reaction of piperazine with nicotinoyl chloride and 2-quinolinecarboxylic acid. The reaction typically occurs in the presence of a base such as triethylamine, under anhydrous conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
作用机制
The mechanism of action of Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Piperazine, 1-nicotinoyl-4-(2-quinolyl)-, monohydrochloride can be compared with other similar compounds, such as:
1-Nicotinoyl-4-(2-pyridyl)piperazine: This compound has a similar structure but with a pyridine ring instead of a quinoline ring.
1-Nicotinoyl-4-(2-benzyl)piperazine: This compound features a benzyl group instead of a quinoline ring.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity .
属性
CAS 编号 |
101153-58-6 |
|---|---|
分子式 |
C19H19ClN4O |
分子量 |
354.8 g/mol |
IUPAC 名称 |
pyridin-3-yl-(4-quinolin-2-ylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C19H18N4O.ClH/c24-19(16-5-3-9-20-14-16)23-12-10-22(11-13-23)18-8-7-15-4-1-2-6-17(15)21-18;/h1-9,14H,10-13H2;1H |
InChI 键 |
STJPZKOGBGBISD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)C4=CN=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


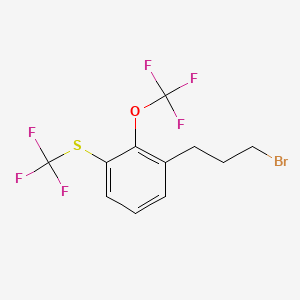
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B14053041.png)
